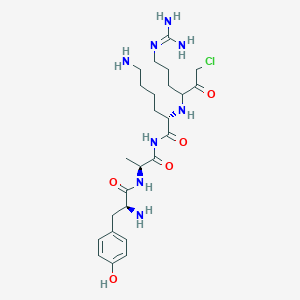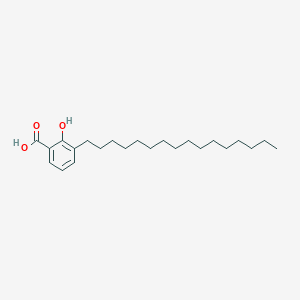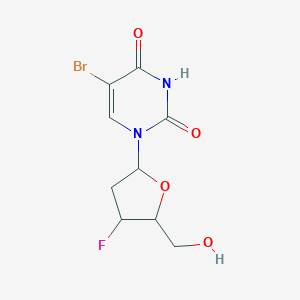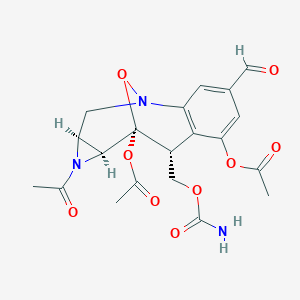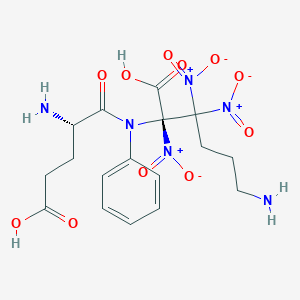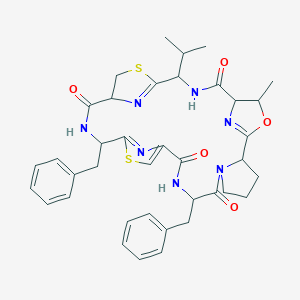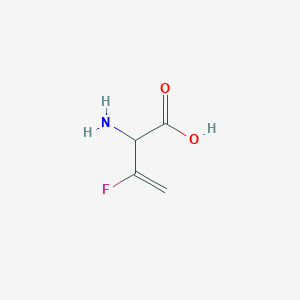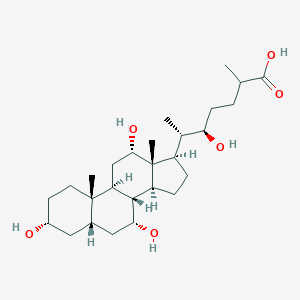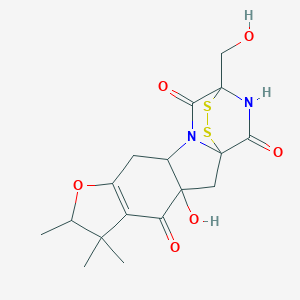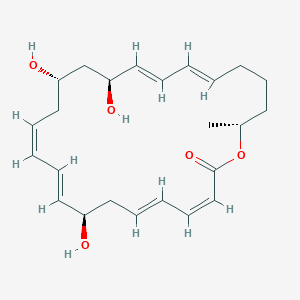![molecular formula C10H16N6O8P2 B219266 [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate CAS No. 119447-19-7](/img/structure/B219266.png)
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in scientific research as a tool to study the biochemical and physiological effects of ATP.
作用機序
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate acts as a non-hydrolyzable analog of ATP, which means that it can bind to ATP-dependent enzymes and proteins but cannot be hydrolyzed. This allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate binds to the active site of ATP-dependent enzymes and proteins and stabilizes the enzyme or protein in a conformation that mimics the ATP-bound state.
Biochemical and Physiological Effects:
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate has a number of biochemical and physiological effects. It can activate or inhibit ATP-dependent enzymes and proteins, depending on the specific enzyme or protein being studied. It can also affect the activity of cellular processes that are regulated by ATP, such as signal transduction, metabolism, and transport.
実験室実験の利点と制限
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate has a number of advantages and limitations for lab experiments. Its non-hydrolyzable nature allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. However, its non-hydrolyzable nature also means that it cannot be used to study the effects of ATP hydrolysis. Additionally, [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate may have different effects on different ATP-dependent enzymes and proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate. One area of interest is the development of new methods for synthesizing [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate that are more efficient and cost-effective. Another area of interest is the use of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate in the development of new drugs for the treatment of diseases that are caused by ATP-dependent enzymes and proteins. Finally, there is a need for further research to better understand the biochemical and physiological effects of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate and its potential applications in scientific research.
合成法
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate from its constituent parts. Enzymatic synthesis involves the use of enzymes to catalyze the formation of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate.
科学的研究の応用
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate is used extensively in scientific research to study the biochemical and physiological effects of ATP. It is used as a tool to investigate the mechanism of action of ATP-dependent enzymes and proteins, such as kinases, phosphatases, and ATPases. It is also used to study the role of ATP in cellular processes, such as signal transduction, metabolism, and transport.
特性
CAS番号 |
119447-19-7 |
|---|---|
製品名 |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
分子式 |
C10H16N6O8P2 |
分子量 |
410.22 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-26(20,21)24-25(12,18)19/h3-7,17H,1-2H2,(H,20,21)(H2,11,13,14)(H3,12,18,19)/t5-,6+,7+/m0/s1 |
InChIキー |
UVSPZBVHHGHPMC-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
同義語 |
2'-deoxy-5'-adenylyl imidodiphosphate dAMP-PNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




